
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is metabolized in the brain by monoamine oxidase B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopamine-producing neurons in the substantia nigra. MPP+ then inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been found to have a wide range of biochemical and physiological effects. It selectively destroys dopamine-producing neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has also been found to induce neuroinflammation and oxidative stress, which may contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been used extensively in lab experiments to study the dopamine system in the brain and develop new treatments for Parkinson's disease. One advantage of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is its ability to selectively destroy dopamine-producing neurons in the substantia nigra, allowing researchers to study the mechanisms of Parkinson's disease. However, 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has limitations as a research tool, including its toxicity and the fact that it only produces a partial Parkinson's disease-like syndrome.
Orientations Futures
There are several future directions for research on 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione toxicity. Another area of research is the use of 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione as a tool to study the role of neuroinflammation and oxidative stress in neurodegenerative diseases. Additionally, 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione may be used to study the role of the dopamine system in addiction and other psychiatric disorders.
Méthodes De Synthèse
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethoxy-3-methylbenzaldehyde with methylamine and acetic anhydride. This reaction produces N-methyl-3-(2,4,5-trimethoxy-3-methylphenyl)prop-2-enamide, which is then reacted with piperazine to produce 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione.
Applications De Recherche Scientifique
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been used extensively in scientific research as a tool to study the dopamine system in the brain. 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is known to selectively destroy dopamine-producing neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This has allowed researchers to study the mechanisms of Parkinson's disease and develop new treatments for the condition.
Propriétés
Numéro CAS |
120040-38-2 |
|---|---|
Nom du produit |
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione |
Formule moléculaire |
C16H22N2O5 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
1-methyl-3-[(2,4,5-trimethoxy-3-methylphenyl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C16H22N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)18(2)8-13(19)17-11/h7,11H,6,8H2,1-5H3,(H,17,19) |
Clé InChI |
MZPCUPGZFSDOLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC |
SMILES canonique |
CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC |
Synonymes |
1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione 1-MTMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




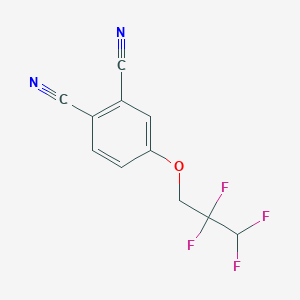
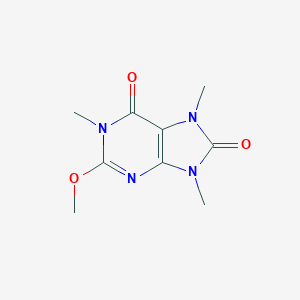
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
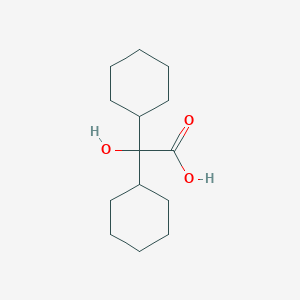




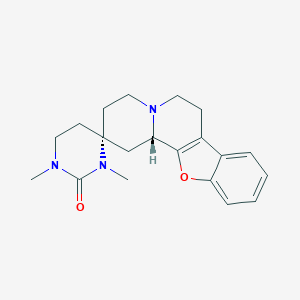

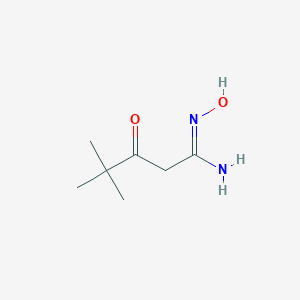
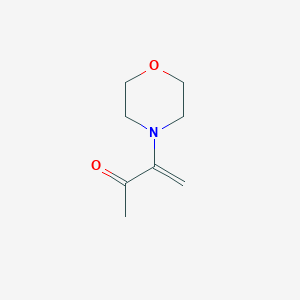
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)